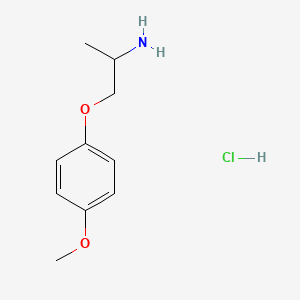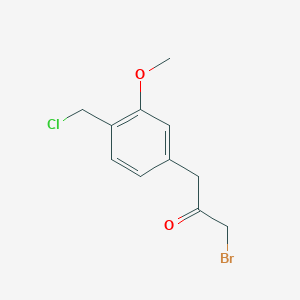
1-Chloro-1-(3-cyanophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol It is a chlorinated derivative of phenylpropanone, characterized by the presence of a cyanophenyl group and a chlorine atom attached to the propanone backbone
Preparation Methods
The synthesis of 1-Chloro-1-(3-cyanophenyl)propan-2-one typically involves the chlorination of 1-(3-cyanophenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale chlorination processes with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-Chloro-1-(3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Chloro-1-(3-cyanophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-cyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
1-Chloro-1-(3-cyanophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloropropan-2-one: A simpler chlorinated ketone with different reactivity and applications.
3-Cyanophenylpropan-2-one: Lacks the chlorine atom, leading to different chemical properties and reactivity.
Chloroacetone: Another chlorinated ketone with distinct uses and reactivity patterns.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-(1-chloro-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)10(11)9-4-2-3-8(5-9)6-12/h2-5,10H,1H3 |
InChI Key |
HDWXHLDSQALEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)
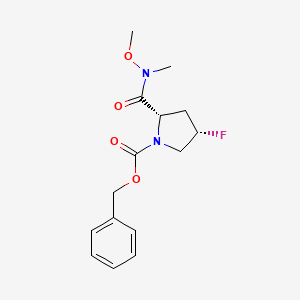
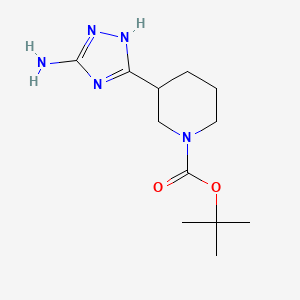
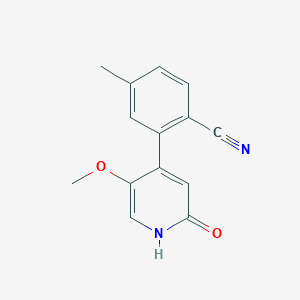
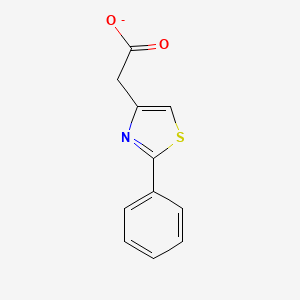
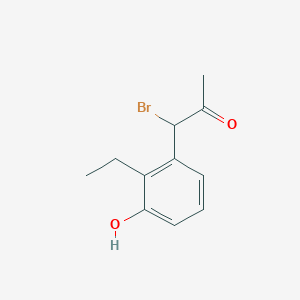
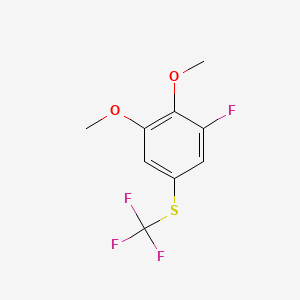
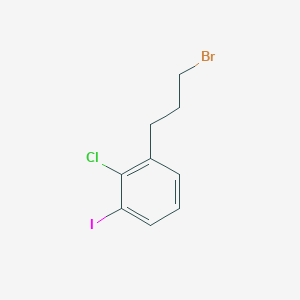
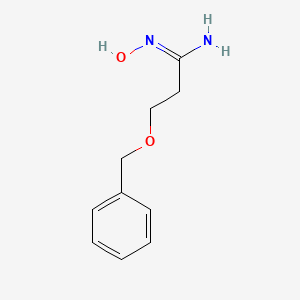
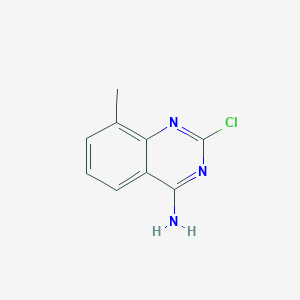
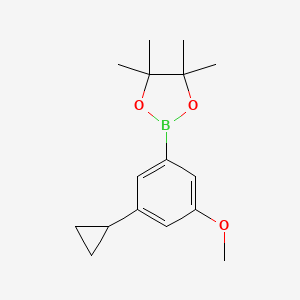
![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)
